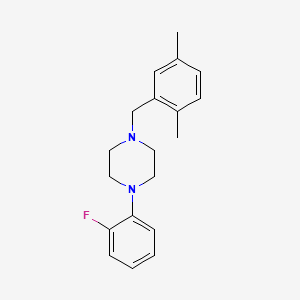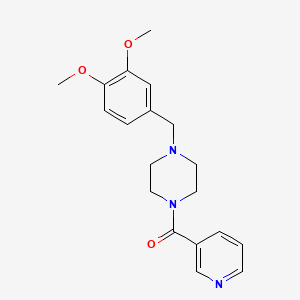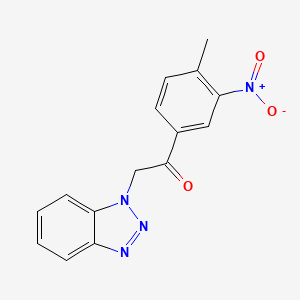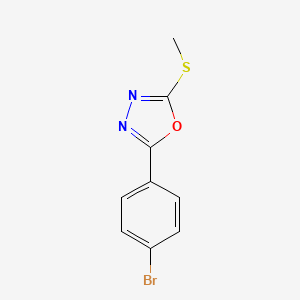![molecular formula C13H16N4O2 B5661446 7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5661446.png)
7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Spirocyclic compounds, including those similar to the specified compound, are synthesized through various methods. One approach involves the reaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate, yielding derivatives with spirocyclic structures (Silaichev et al., 2013). Another method employs Mn(III)-based reactions of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones, preserving the pyrrolidinedione ring and incorporating it into the spirocyclic scaffold (Huynh et al., 2017).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione, often features screw-type symmetry (C2), making them optically active even without asymmetric carbon atoms. This characteristic is exemplified in compounds like (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, which exhibits distinct packing and density differences between its racemic and optically active forms (Willer et al., 2012).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, contributing to their versatile chemical properties. For instance, oxidation reactions involving spirocyclic compounds, such as the oxidation of 7,8-diaminotheophylline, lead to complex products with significant structural changes (Ueda et al., 2001). Furthermore, spirocyclic compounds can participate in cyclization reactions mediated by reagents like PCl3, enabling the synthesis of various derivatives at room temperature (Baccolini et al., 1999).
Eigenschaften
IUPAC Name |
7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-9(2)14-7-15-11(8)17-4-3-13(6-17)5-10(18)16-12(13)19/h7H,3-6H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWONUVIGEUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC3(C2)CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5661378.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5661386.png)
![1'-(1H-indazol-3-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5661397.png)


![4-fluoro-N-({1-[3-(2-thienyl)propanoyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5661412.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5661432.png)



![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)

